molecular formula C11H13Cl2NO B1439144 3-(2,5-Dichlorophenoxy)piperidine CAS No. 946759-06-4

3-(2,5-Dichlorophenoxy)piperidine

Cat. No.: B1439144
CAS No.: 946759-06-4
M. Wt: 246.13 g/mol
InChI Key: QMTVYKYQMXJBEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenoxy)piperidine typically involves the reaction of 2,5-dichlorophenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of piperidine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-component reactions catalyzed by dual-functional ionic liquids. These methods are advantageous due to their high yields, easy work-ups, short reaction times, and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenoxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-Dichlorophenoxy)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may modulate the activity of certain neurotransmitters or inhibit specific enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dichlorophenoxy)piperidine is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its dichlorophenoxy group and piperidine ring make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,5-dichlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-8-3-4-10(13)11(6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTVYKYQMXJBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663020
Record name 3-(2,5-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946759-06-4
Record name 3-(2,5-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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